molecular formula C30H52N2O7 B600925 Aliskiren Acid Impurity CAS No. 173400-13-0

Aliskiren Acid Impurity

Cat. No. B600925
CAS RN: 173400-13-0
M. Wt: 552.76
InChI Key:
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Description

Aliskiren Acid Impurity is a metabolite formed during the industrial synthesis of Aliskiren . Aliskiren is a direct renin inhibitor that has been effective in anti-hypertension .


Synthesis Analysis

The synthesis of Aliskiren involves a novel process for the preparation of renin inhibitor Aliskiren or its derivatives, and its pharmaceutically acceptable salts . The synthesis of the enantiomerically pure compound is quite demanding due to the presence of 4 chiral carbon atoms .


Molecular Structure Analysis

The inventors of Aliskiren employed a combination of crystal structure analysis of renin-inhibitor complexes and computational methods to design novel renin inhibitors .


Chemical Reactions Analysis

Impurities are unwanted residuals that form during or after the course of the reaction. The residuals can be inorganic, organic chemicals, or residual solvents that define the quality and properties of a specific product . Impurity profiling aims at identification and subsequent quantification of specific components present at low levels .


Physical And Chemical Properties Analysis

Aliskiren Carboxylic Acid has a molecular formula of C30H52N2O7 and a molecular weight of 552.74 .

Mechanism of Action

Target of Action

The primary target of Aliskiren Acid Impurity is renin . Renin is an enzyme secreted by the kidneys when blood volume and renal perfusion decrease . It plays a crucial role in the regulation of blood pressure and fluid balance in the body .

Mode of Action

Aliskiren Acid Impurity acts as a direct renin inhibitor . It binds to the active site of renin, preventing it from cleaving the protein angiotensinogen to form angiotensin I . This inhibition disrupts the conversion of angiotensinogen to angiotensin I, thereby inhibiting the formation of angiotensin II .

Biochemical Pathways

The inhibition of renin by Aliskiren Acid Impurity affects the renin-angiotensin-aldosterone system (RAAS), a critical biochemical pathway involved in the regulation of blood pressure . By inhibiting the formation of angiotensin I, Aliskiren Acid Impurity disrupts the cascade of events that lead to the production of angiotensin II, a potent vasoconstrictor . This results in a decrease in blood pressure .

Pharmacokinetics

Aliskiren Acid Impurity is rapidly absorbed following oral administration, with maximum plasma concentrations reached within 1–3 hours . The absolute bioavailability of Aliskiren is 2.6% . Once absorbed, Aliskiren is eliminated through the hepatobiliary route as unchanged drug and, to a lesser extent, through oxidative metabolism by cytochrome P450 (CYP) 3A4 . Unchanged Aliskiren accounts for approximately 80% of the drug in the plasma following oral administration, indicating low exposure to metabolites . Aliskiren excretion is almost completely via the biliary/faecal route; 0.6% of the dose is recovered in the urine .

Result of Action

The inhibition of renin by Aliskiren Acid Impurity leads to a decrease in blood pressure . This reduction in blood pressure lowers the risk of fatal and nonfatal cardiovascular events including stroke and myocardial infarction .

Action Environment

The action of Aliskiren Acid Impurity can be influenced by various environmental factors. For instance, the absorption of Aliskiren can be affected by the presence of food in the gastrointestinal tract . Additionally, the efficacy of Aliskiren can be influenced by the patient’s physiological condition, such as renal or hepatic impairment . No clinically relevant effects of gender or race on the pharmacokinetics of aliskiren are observed, and no adjustment of the initial aliskiren dose is required for elderly patients or for patients with renal or hepatic impairment .

Future Directions

While Aliskiren has been recognized for its role in lowering blood pressure, its role in treating heart and renal diseases remains controversial . More research is needed to fully understand the benefits and potential risks associated with Aliskiren and its impurities .

properties

IUPAC Name

3-[[(2S,4S,5S,7S)-5-amino-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanoyl]amino]-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52N2O7/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(33)17-23(20(3)4)28(34)32-18-30(5,6)29(35)36/h10-11,15,19-20,22-25,33H,9,12-14,16-18,31H2,1-8H3,(H,32,34)(H,35,36)/t22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZFGPAQWQGXCX-QORCZRPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aliskiren Acid Impurity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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